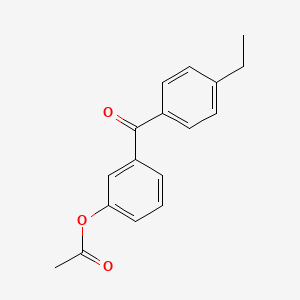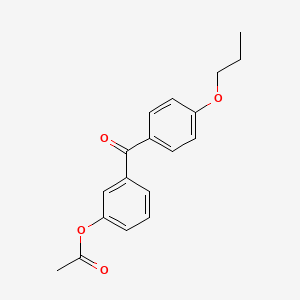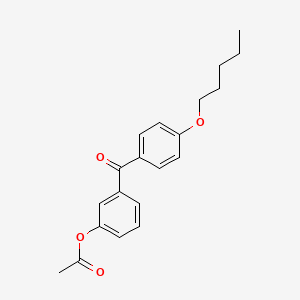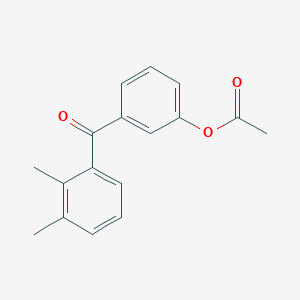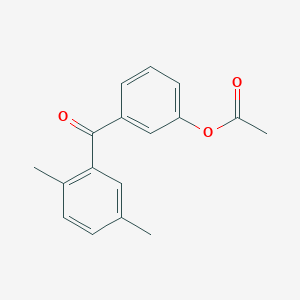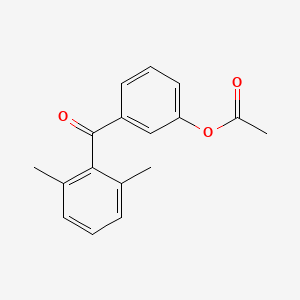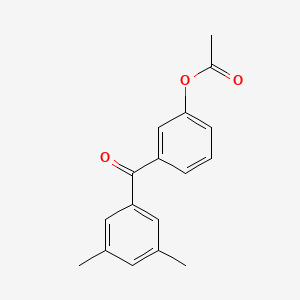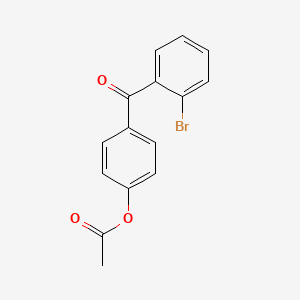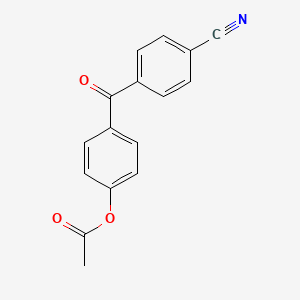
4-Bromo-4'-n-pentylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-4’-n-pentylbenzophenone is a chemical compound that contains 40 bonds in total, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-Bromo-4’-n-pentylbenzophenone includes 40 bonds in total: 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Scientific Research Applications
Organic Synthesis
4-Bromo-4’-n-pentylbenzophenone: is a valuable compound in organic synthesis, particularly in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation, making it a versatile reagent for constructing complex organic molecules. Its benzylic bromine can be replaced with other groups via SN1 or SN2 mechanisms, depending on the substrate’s structure, allowing for the synthesis of a wide range of derivatives .
Material Science
In material science, 4-Bromo-4’-n-pentylbenzophenone can be used as a precursor for the synthesis of advanced materials. Its brominated aromatic structure is ideal for creating polymers and composites with enhanced thermal and chemical stability. These materials can be applied in high-performance applications such as aerospace, automotive, and electronics .
Nanotechnology
The compound’s potential in nanotechnology is significant. It can serve as a building block for designing nanomaterials like nanoparticles, nanocomposites, and nanotubes. These nanomaterials have applications in medicine, environmental science, and technology industries, where they can be used to create nanosensors and other nanodevices .
properties
IUPAC Name |
(4-bromophenyl)-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNWSBODGBUHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641770 |
Source


|
| Record name | (4-Bromophenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-n-pentylbenzophenone | |
CAS RN |
918500-19-3 |
Source


|
| Record name | (4-Bromophenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

